1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine
Description
The compound 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine (hereafter referred to as the "target compound") is a piperazine derivative featuring a 4-bromo-3,5-dimethylpyrazole moiety linked via a propanoyl chain and a phenylsulfonyl group. Its molecular formula is C19H25BrN4O3S, with a molecular weight of ~468.08 g/mol . Key structural attributes include:
- A propanoyl linker connecting the pyrazole to the piperazine core.
- A phenylsulfonyl group attached to the piperazine, introducing strong electron-withdrawing effects.
The compound’s physicochemical properties include an XLogP3 value of 2.1 (indicating moderate lipophilicity), five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 83.9 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O3S/c1-14-18(19)15(2)23(20-14)9-8-17(24)21-10-12-22(13-11-21)27(25,26)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYRPKFLZGGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation and Bromination
The pyrazole nucleus is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions, yielding 3,5-dimethyl-1H-pyrazole . Subsequent bromination at the 4-position is achieved using -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C.
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Brominating agent | NBS (1.1 equiv) |
| Temperature | 70°C, 6 hours |
| Yield | 78–82% |
Preparation of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid
Alkylation of Pyrazole
The 1-position of 4-bromo-3,5-dimethyl-1H-pyrazole is alkylated using ethyl 3-bromopropanoate in the presence of a base (e.g., potassium carbonate) to form ethyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate . Hydrolysis with aqueous NaOH yields the carboxylic acid.
Optimized conditions :
| Parameter | Value |
|---|---|
| Base | KCO (2.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | Reflux, 12 hours |
| Hydrolysis | 2M NaOH, 60°C, 3 hours |
| Overall yield | 65–70% |
Synthesis of 4-(Phenylsulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine reacts with phenylsulfonyl chloride in dichloromethane under Schotten-Baumann conditions. Triethylamine is employed to scavenge HCl, ensuring monofunctionalization at the 4-position.
Key data :
| Parameter | Value |
|---|---|
| Molar ratio | 1:1 (piperazine:sulfonyl chloride) |
| Solvent | CHCl |
| Temperature | 0°C to room temperature |
| Yield | 85–90% |
Final Coupling: Acylation of 4-(Phenylsulfonyl)piperazine
Activation and Amide Bond Formation
The carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (2.5 equiv) in toluene at 50°C. Subsequent acylation of 4-(phenylsulfonyl)piperazine proceeds in the presence of triethylamine to afford the target compound.
Reaction profile :
| Parameter | Value |
|---|---|
| Acyl chloride prep | SOCl, toluene, 2 hours |
| Coupling conditions | EtN, CHCl, 0°C to rt |
| Reaction monitoring | TLC (Hex:EtOAc 3:1) |
| Yield | 75–80% |
Purification and Characterization
Crystallization and Filtration
The crude product is purified via recrystallization from ethanol/water (4:1), yielding a white crystalline solid. Purity is confirmed by HPLC (>99%) and NMR.
Characterization data :
-
NMR (400 MHz, CDCl) : δ 7.85–7.65 (m, 5H, PhSO), 4.25 (t, J=7.2 Hz, 2H, CHCO), 3.45–3.20 (m, 8H, piperazine), 2.55 (s, 6H, pyrazole-CH), 2.35 (s, 3H, BrC-CH).
-
HRMS (ESI+) : m/z calcd for CHBrNOS [M+H]: 532.0912; found: 532.0909.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized further under strong oxidative conditions.
Reduction: The bromine atom on the pyrazole ring can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dehalogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a piperazine core, a phenylsulfonyl group, and a pyrazole moiety with a bromo substituent. These structural components contribute to its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. The incorporation of the 4-bromo-3,5-dimethyl-1H-pyrazole moiety into the piperazine framework may enhance the compound's efficacy against bacterial strains. For instance, molecular docking studies have shown promising interactions between similar compounds and bacterial proteins, suggesting potential as antibacterial agents .
Anti-inflammatory Effects
Compounds containing pyrazole structures are often investigated for their anti-inflammatory properties. The phenylsulfonyl group may contribute to modulating inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases. In vitro studies have demonstrated that related pyrazole derivatives can inhibit key inflammatory mediators .
Anticancer Potential
The unique combination of piperazine and pyrazole rings has led researchers to explore their anticancer potential. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study 1: Antibacterial Activity
A study conducted on related pyrazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were synthesized and tested for their ability to inhibit bacterial growth, with results indicating a correlation between structural modifications and increased potency .
| Compound Structure | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Pyrazole derivative A | 32 µg/mL | E. coli |
| Pyrazole derivative B | 16 µg/mL | S. aureus |
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives revealed that certain compounds could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. The study highlighted the importance of the sulfonyl group in enhancing anti-inflammatory activity .
| Compound | Cytokine Reduction (%) | Experimental Model |
|---|---|---|
| Compound X | 75% | Macrophages |
| Compound Y | 60% | Macrophages |
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine depends on its interaction with biological targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Pathway Modulation: Affecting molecular pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Piperazine Derivatives
1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine
- Key Differences: The butanoyl linker (4 carbons vs. propanoyl’s 3 carbons) increases chain flexibility and may alter binding kinetics .
- Molecular Weight : 469.40 g/mol (vs. 468.08 g/mol for the target compound).
1-(1-Ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine
- Structural Variations: Lacks the propanoyl linker and bromine substituent; features an ethyl group on the pyrazole.
- Implications : Reduced steric bulk and halogen absence may diminish target affinity compared to the brominated target compound .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69)
- Key Features: A trifluoromethylphenyl group on piperazine and a pyrazole linked via butanone.
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone
- Substituents: Nitrophenyl and diphenylethanone groups.
Piperazine-Sulfonyl Derivatives
1-[(4-Chlorophenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine
- Structural Similarities : Chlorophenylsulfonyl group and a triazole-containing linker.
- Key Difference : Triazole vs. pyrazole; chlorine vs. bromine. Halogen size and electronegativity differences may influence receptor interactions .
HBK Series (HBK14–HBK19)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- Molecular Formula : C18H23BrN4O3S
- Molecular Weight : 455.369 g/mol
- CAS Number : 890596-35-7
The biological activity of this compound can be attributed to its structural components, particularly the pyrazole and piperazine moieties. These structures are known for their interactions with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been observed in several studies. For instance, a derivative of the pyrazole class was shown to inhibit cell proliferation in breast cancer cell lines through the modulation of apoptotic pathways .
Neuroprotective Effects
Neuroprotective effects have been reported in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal damage, likely through its antioxidant properties .
Case Studies
Research Findings
- Antimicrobial Activity : A study highlighted that similar pyrazole derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria.
- Cancer Research : In vitro assays showed that the compound could effectively reduce tumor cell viability by inducing apoptosis via caspase activation.
- Neuroprotection : Experimental models indicated that the compound could mitigate neurotoxic effects, suggesting its potential utility in neurodegenerative conditions.
Q & A
Q. What are the key steps for synthesizing 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrazole core via condensation of hydrazine derivatives with diketones or α,β-unsaturated ketones. For example, 4-bromo-3,5-dimethylpyrazole can be synthesized using acetyl chloride or similar agents .
- Step 2 : Introduction of the propanoyl group via nucleophilic acyl substitution or coupling reactions. This may involve activating the pyrazole nitrogen with a base (e.g., K₂CO₃) and reacting with propanoyl chloride derivatives .
- Step 3 : Functionalization of the piperazine ring with a phenylsulfonyl group using sulfonylation reagents like benzenesulfonyl chloride under anhydrous conditions . Reaction monitoring via TLC (e.g., hexane:ethyl acetate systems) and purification via silica gel chromatography are critical for isolating intermediates .
Q. How can the structure of this compound be validated experimentally?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the pyrazole methyl groups (δ ~2.1–2.5 ppm), bromine substitution (no splitting due to quadrupolar relaxation), and sulfonyl-linked piperazine protons (δ ~3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom .
- Elemental Analysis : Validate the C, H, N, and S content to confirm purity .
Q. What are the recommended storage and handling protocols for this compound?
- Store in a desiccator at 2–8°C to prevent hydrolysis of the sulfonyl group.
- Use inert atmosphere techniques (e.g., N₂ or Ar gloveboxes) during synthesis due to moisture sensitivity of intermediates like propanoyl chlorides .
- Safety protocols include wearing nitrile gloves, goggles, and working in a fume hood to avoid inhalation of fine particles .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for pyrazole-propanoyl coupling .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF for SN2 reactions) or catalysts (e.g., CuSO₄ for click chemistry) .
- In Silico Yield Prediction : Tools like Gaussian or ORCA can estimate activation energies to prioritize high-yield routes before lab testing .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Assay Reprodubility : Compare results across multiple assays (e.g., fungal tyrosinase inhibition vs. bacterial growth assays) to rule out false positives .
- Structural Analog Testing : Synthesize analogs (e.g., replacing Br with Cl or modifying the sulfonyl group) to isolate the pharmacophore responsible for activity .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to distinguish between true activity and assay noise .
Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties?
- Solubility : The sulfonyl group enhances water solubility via polar interactions, critical for in vivo bioavailability .
- Metabolic Stability : Sulfonamides resist cytochrome P450 oxidation better than esters or amides, prolonging half-life .
- Protein Binding : Sulfonyl groups can form hydrogen bonds with serum albumin, affecting distribution .
Q. What advanced techniques characterize crystallinity and polymorphism in this compound?
- Single-Crystal XRD : Resolve the 3D structure to confirm stereochemistry and packing efficiency .
- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points, while thermogravimetric analysis (TGA) detects decomposition temperatures .
- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphic forms .
Methodological Guidance
Q. How to troubleshoot low yields in the final coupling step?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor SN1 mechanisms .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water:acetonitrile) to isolate the product .
Q. What in vitro models are suitable for evaluating neuropharmacological activity?
- Dopamine Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone) in HEK293 cells expressing human D2/D3 receptors .
- Microsomal Stability Tests : Incubate with liver microsomes to assess metabolic degradation .
- Blood-Brain Barrier (BBB) Permeability : Employ MDCK-MDR1 monolayers to predict CNS penetration .
Q. How to design SAR studies for this compound?
- Core Modifications : Replace the pyrazole with imidazole or triazole to test ring size effects .
- Substituent Scanning : Systematically vary the bromine position (3,4,5-) on the pyrazole and measure activity shifts .
- Pharmacokinetic Profiling : Correlate logP (via shake-flask method) with in vivo efficacy to balance lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
